1-(4-Amino-2,6-dimethylphenyl)ethanone

Description

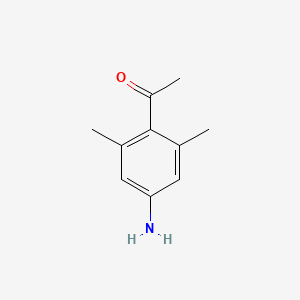

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVYFAYTYSTBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665898 | |

| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83759-88-0 | |

| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-2,6-dimethylphenyl)ethanone, including its chemical identity, properties, synthesis, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides data for structurally related compounds to offer valuable insights.

Chemical Identity and Properties

Molecular Formula: C₁₀H₁₃NO[1]

Molecular Weight: 163.22 g/mol [1]

IUPAC Name: this compound[3]

Synonyms: 4'-Amino-2',6'-dimethylacetophenone

Physicochemical Properties

| Property | Value | Source/Notes |

| Melting Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~90 °C.[4] |

| Boiling Point | Not available | Data for the related compound 1-(4-amino-3-methylphenyl)ethanone is ~320 °C.[4] |

| Solubility | Not available | Likely soluble in organic solvents such as ethanol and chloroform, and slightly soluble in water, similar to other aminoacetophenones.[4] |

| LogP (predicted) | 2.2 | Computed by XLogP3 3.0.[3] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Computed by Cactvs 3.4.6.11.[3] |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. Spectroscopic analysis of the synthesized compound would be required for full characterization.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a reliable synthetic route can be inferred from a procedure where it is used as a starting material for the synthesis of its chloro-derivative via a Sandmeyer-type reaction.[5] The logical synthetic pathway to obtain the target compound would be the Friedel-Crafts acylation of 3,5-dimethylaniline.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard Friedel-Crafts acylation procedures. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

3,5-Dimethylaniline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension with stirring.

-

To this mixture, add a solution of 3,5-dimethylaniline in dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a dilute aqueous HCl solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activity and Potential Applications

Specific biological activity or drug development applications for this compound have not been reported in the scientific literature. However, the substituted acetophenone scaffold is a common feature in many biologically active molecules and serves as a versatile intermediate in the synthesis of pharmaceuticals.[6][7]

Derivatives of acetophenone are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: Certain substituted phenyl ethanone derivatives have been investigated as inhibitors of enzymes such as MCR-1, which is involved in antibiotic resistance.[6][7][8]

-

Antimicrobial Activity: The acetophenone core can be a building block for synthesizing compounds with potential antibacterial and antifungal properties.

-

Antioxidant Properties: The presence of an amino group on the phenyl ring suggests that the compound could possess antioxidant properties.[9]

Given its structure, this compound represents a valuable starting material for the synthesis of a library of compounds for screening in various biological assays. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Interactions (Hypothetical)

While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential areas of investigation. For example, many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle. The workflow for investigating such interactions is depicted below.

Caption: Workflow for exploring the biological activity of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related aminoacetophenones, the following precautions should be taken.[10][11][12][13]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][12][13]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to obtain a compound-specific SDS from a chemical supplier.

Conclusion

This compound is a chemical compound with potential as a versatile building block in medicinal chemistry and materials science. While comprehensive experimental data on its properties and biological activity is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure, inferred synthetic pathways, and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and other scientific endeavors. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS#:83759-88-0 | Ethanone, 1-(4-amino-2,6-dimethylphenyl)- (9CI) | Chemsrc [chemsrc.com]

- 3. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cymitquimica.com [cymitquimica.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical significance of 1-(4-Amino-2,6-dimethylphenyl)ethanone. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and application.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic ketone. Its structure features a central benzene ring substituted with an amino group, two methyl groups, and an acetyl group. The molecular formula for this compound is C₁₀H₁₃NO.[1] The IUPAC name is this compound.[2]

Table 1: Molecular Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Source |

| CAS Number | 83759-88-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)C)C | |

| XLogP3 (Computed) | 2.2 | [2] |

| Topological Polar Surface Area (Computed) | 43.1 Ų | [2] |

| Complexity (Computed) | 179 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |

| Rotatable Bond Count (Computed) | 1 | [2] |

Synthesis and Reactivity

Substituted acetophenones are recognized as valuable precursors in the synthesis of a wide array of heterocyclic compounds and are considered important scaffolds in drug discovery.[3][4] The amino and keto groups on this compound offer reactive sites for various organic transformations, making it a useful building block for creating more complex molecular architectures.

Experimental Protocol: Synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone

The following protocol details a Sandmeyer-type reaction where this compound is utilized as a starting material.

Materials:

-

This compound (100 g, 0.61 mol)

-

Anhydrous copper(II) chloride (98.9 g, 0.74 mol)

-

tert-Butyl nitrite (94.8 g, 0.83 mol)

-

Acetonitrile (1.02 L)

-

Aqueous hydrochloric acid solution (20%, 1.0 L)

-

Ethyl acetate (EtOAc, 800 mL)

-

Water (H₂O, 1.0 L)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of anhydrous copper(II) chloride (98.9 g, 0.74 mol) and tert-butyl nitrite (94.8 g, 0.83 mol) is prepared in acetonitrile (1.02 L).

-

This solution is cooled to 0°C.

-

This compound (100 g, 0.61 mol) is added slowly to the cooled solution over a period of 5 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then poured into a 20% aqueous hydrochloric acid solution (1.0 L).

-

The resulting solution is extracted with ethyl acetate (800 mL).

-

The organic layer is separated, washed with water (1.0 L), and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the remaining liquid is distilled to yield 1-(4-chloro-2,6-dimethylphenyl)ethanone as a yellow oil.

Relevance in Research and Drug Development

While specific biological activities for this compound are not documented in available literature, the acetophenone scaffold is of significant interest in medicinal chemistry. Acetophenone derivatives have been investigated for a range of therapeutic applications, including as potential agents for Alzheimer's disease and as selective anti-cancer agents.[5][6]

The core structure of this molecule, an amino acetophenone, serves as a key building block in diversity-oriented synthesis, a strategy used to create large libraries of compounds for high-throughput screening in drug discovery programs.[7] Therefore, this compound is best positioned as a valuable chemical intermediate for the synthesis of novel compounds with potential pharmacological activities.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone from this compound, as detailed in the experimental protocol.

Caption: Experimental workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(2-Amino-4,6-dimethylphenyl)ethanone | C10H13NO | CID 45086288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Amino-2,6-dimethylphenyl)ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a format that is readily applicable for laboratory use.

Spectroscopic Data Summary

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Unavailable | Ar-H | ||

| Data Unavailable | -NH ₂ | ||

| Data Unavailable | -C(=O)CH ₃ | ||

| Data Unavailable | Ar-CH ₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data Unavailable | C =O |

| Data Unavailable | Ar-C -NH₂ |

| Data Unavailable | Ar-C -CH₃ |

| Data Unavailable | Ar-C -H |

| Data Unavailable | Ar-C -C(=O) |

| Data Unavailable | -C H₃ (acetyl) |

| Data Unavailable | Ar-C H₃ |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data Unavailable | N-H stretch (amine) |

| Data Unavailable | C-H stretch (aromatic) |

| Data Unavailable | C-H stretch (aliphatic) |

| Data Unavailable | C=O stretch (ketone) |

| Data Unavailable | C=C stretch (aromatic) |

| Data Unavailable | N-H bend (amine) |

| Data Unavailable | C-N stretch (aromatic amine) |

Table 4: MS (Mass Spectrometry) Data

| m/z Ratio | Ion Assignment |

| Data Unavailable | [M]⁺ (Molecular Ion) |

| Data Unavailable | [M-CH₃]⁺ |

| Data Unavailable | [M-COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.[1]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Instrumentation: The NMR spectra are to be acquired on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Solid Sample):

-

Mull Technique: Grind a small amount of the solid sample with a mulling agent like Nujol (mineral oil) to create a fine paste.[4][5][6] Apply a thin film of this mull between two salt plates (e.g., KBr or NaCl).[4][5]

-

Pressed Pellet Technique: Grind a few milligrams of the sample with about 100 times its weight of dry potassium bromide (KBr) powder.[4][7] Press the mixture under high pressure in a die to form a thin, transparent pellet.[4][7]

-

Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

-

Instrumentation: Place the prepared sample in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) may be used.[9][10]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which involves bombarding the sample with a high-energy electron beam.[9][10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9][10]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion ([M]⁺).[12]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. google.com [google.com]

Technical Guide: Physicochemical Characteristics of 1-(4-Amino-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2,6-dimethylphenyl)ethanone is an aromatic ketone with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structure, featuring an aniline ring substituted with a ketone and two methyl groups, suggests a versatile chemical profile for further derivatization and exploration of its biological activities. This technical guide provides a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of the current landscape of its biological evaluation.

Physicochemical Characteristics

A comprehensive profile of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the available data. It is important to note that while some properties have been computationally predicted, experimental data for several key characteristics remain to be reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 83759-88-0 | |

| Appearance | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Not explicitly reported | |

| pKa | Not explicitly reported | |

| LogP (calculated) | 2.08824 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of a nitro precursor. The following is a representative experimental protocol:

Materials:

-

1-(4-Nitro-2,6-dimethylphenyl)ethanone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A mixture of 1-(4-nitro-2,6-dimethylphenyl)ethanone (1 equivalent), iron powder (5 equivalents), and ammonium chloride (5 equivalents) is prepared in a 4:1 mixture of ethanol and water.

-

The reaction mixture is heated to 80°C and stirred for 2 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is then filtered through a pad of Celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in petroleum ether, to afford this compound.

Logical Workflow for the Synthesis of this compound

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published research detailing the specific biological activities or the mechanism of action of this compound. While the broader class of substituted acetophenones and aminophenyl ethanone derivatives has been investigated for various pharmacological properties, including antimicrobial and antiproliferative activities, no dedicated studies on this particular compound were identified.

Derivatives of similar aminophenyl ethanones have been explored as potential inhibitors of various enzymes and as ligands for receptors. However, without experimental data on this compound, any discussion of its potential involvement in signaling pathways would be purely speculative.

The workflow for a typical preliminary biological evaluation of a novel compound like this compound is outlined below.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the currently available physicochemical data and a detailed synthetic protocol. The significant gap in the understanding of its biological properties presents a clear opportunity for future research. Elucidating the biological activity profile and the mechanism of action of this compound and its derivatives could unveil novel therapeutic agents or research tools. Future studies should focus on comprehensive screening to identify any significant biological effects, followed by in-depth mechanistic studies to understand its interactions with biological systems.

References

Literature review on 1-(4-Amino-2,6-dimethylphenyl)ethanone

An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone

Disclaimer: Based on a comprehensive literature review, publicly available information on this compound is limited. This document compiles the available data on its physicochemical properties and known chemical reactions. Information regarding its biological activity and associated signaling pathways is inferred from studies on structurally related aminoacetophenone derivatives, as no specific research on the target compound was identified. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical data for this compound are crucial for its identification, handling, and use in research. The known properties are summarized in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 83759-88-0[1][2] |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [3] |

| IUPAC Name | This compound |

| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)C)C |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a procedure has been documented that utilizes this compound as a key starting material for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone, demonstrating its utility as a chemical intermediate.

Experimental Protocol: Synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone via Sandmeyer Reaction

This protocol details the conversion of the amino group of this compound to a chloro group.

Materials:

-

This compound (100 g, 0.61 mol)[3]

-

Anhydrous copper(II) chloride (CuCl₂) (98.9 g, 0.74 mol)[3]

-

tert-Butyl nitrite (94.8 g, 0.83 mol)[3]

-

Acetonitrile (1.02 L)[3]

-

20% Aqueous Hydrochloric Acid (HCl) solution (1.0 L)[3]

-

Ethyl acetate (EtOAc) (800 mL)[3]

-

Water (H₂O) (1.0 L)[3]

-

Magnesium sulfate (MgSO₄)[3]

Procedure:

-

Anhydrous copper(II) chloride was mixed with tert-butyl nitrite in acetonitrile.[3]

-

The resulting solution was cooled to 0°C.[3]

-

This compound was added slowly to the cooled solution over a period of 5.0 minutes.[3]

-

After the addition was complete, the reaction mixture was warmed to room temperature.[3]

-

The mixture was poured into the 20% aqueous hydrochloric acid solution.[3]

-

The solution was extracted with ethyl acetate. The organic layer was separated, washed with water, and dried over magnesium sulfate.[3]

-

The solvent was concentrated under reduced pressure, and the subsequent liquid was distilled to yield the final product.[3]

Results:

-

Product: 1-(4-chloro-2,6-dimethylphenyl)ethanone

-

Yield: 76%[3]

-

¹H NMR of Product (500 MHz, CDCl₃): δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H).[3]

Potential Biological Activity and Signaling Pathways

No specific studies on the biological activity or the signaling pathways associated with this compound have been identified. However, the broader class of aminoacetophenone derivatives has been a subject of interest in medicinal chemistry.

-

Antimicrobial Activity: Derivatives of substituted acetophenones, particularly chalcones and semicarbazones, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[4][5][6] The activity is often attributed to the α,β-unsaturated carbonyl moiety and the nature of substitutions on the aromatic rings.[4]

-

Anticancer Activity: Certain aminoacetophenone derivatives have been investigated as precursors for anticancer agents. For instance, Schiff base palladium(II) complexes derived from 4-aminoacetophenone have shown cytotoxic effects against melanoma cell lines.[7] Additionally, aurone derivatives bearing amino groups have demonstrated promising antimicrobial and cytotoxic activities.[4][8]

Given these precedents, this compound could serve as a valuable scaffold for developing novel therapeutic agents. However, empirical testing is required to determine its specific biological effects.

Visualizations

As no specific signaling pathways for this compound are documented, the following diagram illustrates the experimental workflow for the chemical synthesis described in Section 2.1.

Caption: Workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone.

Conclusion and Future Outlook

This compound is a chemical compound for which foundational physicochemical data is available, but extensive characterization and biological evaluation are currently lacking in the scientific literature. The documented use of this compound as a synthetic intermediate highlights its potential as a building block for creating a diverse range of derivatives.

For researchers and drug development professionals, this compound represents an unexplored area. Future work should prioritize:

-

Development of a reliable synthesis protocol for this compound itself.

-

Comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to create a complete characterization profile.

-

In vitro screening to assess its potential cytotoxic and antimicrobial activities.

-

Mechanism of action studies for any observed biological effects to identify interactions with cellular signaling pathways.

Such research would be instrumental in unlocking the potential therapeutic value of this compound and its future derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS#:83759-88-0 | Ethanone, 1-(4-amino-2,6-dimethylphenyl)- (9CI) | Chemsrc [chemsrc.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1-(4-Amino-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1-(4-Amino-2,6-dimethylphenyl)ethanone. This compound, a substituted acetophenone, possesses two key functional groups—an aromatic amine and a ketone—making it a versatile building block in organic synthesis. The presence of two ortho-methyl groups introduces significant steric hindrance, which profoundly influences its reactivity compared to simpler analogs like 4-aminoacetophenone. This guide details established and potential chemical transformations, provides experimental protocols for key reactions, and summarizes known quantitative data. Furthermore, it explores the potential of this molecule in the synthesis of heterocyclic compounds and other derivatives of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | [1] |

| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water. | Inferred |

Spectroscopic Data

Definitive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is scarce. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | - Singlet for the acetyl protons (-COCH₃) around δ 2.4-2.6 ppm.- Singlet for the two equivalent aromatic protons around δ 6.5-7.0 ppm.- Singlet for the two equivalent ortho-methyl protons (-CH₃) around δ 2.1-2.3 ppm.- Broad singlet for the amino protons (-NH₂) which may vary in chemical shift. |

| ¹³C NMR | - Signal for the carbonyl carbon around δ 195-200 ppm.- Signals for the aromatic carbons, with quaternary carbons showing distinct shifts.- Signals for the acetyl methyl carbon around δ 25-30 ppm.- Signals for the two equivalent ortho-methyl carbons around δ 18-22 ppm. |

| IR (Infrared) | - N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹.- C=O stretching vibration of the ketone around 1670-1690 cm⁻¹.- C-N stretching vibration around 1250-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 163. |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three main structural features: the nucleophilic amino group, the electrophilic carbonyl group of the acetyl moiety, and the electron-rich aromatic ring. The two ortho-methyl groups introduce significant steric hindrance around the amino group and the acetyl group, which can reduce reaction rates and influence regioselectivity compared to unhindered anilines.

Reactions at the Amino Group

The primary amino group is a key site for a variety of chemical transformations.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

-

Experimental Protocol: Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone [1]

-

Anhydrous copper(II) chloride (98.9 g, 0.74 mol) is mixed with tert-butyl nitrite (94.8 g, 0.83 mol) in acetonitrile (1.02 L).

-

The solution is cooled to 0°C.

-

This compound (100 g, 0.61 mol) is slowly added over 5 minutes.

-

The reaction mixture is warmed to room temperature and then poured into an aqueous hydrochloric acid solution (20%, 1.0 L).

-

The solution is extracted with ethyl acetate (800 mL).

-

The organic layer is separated, washed with water (1.0 L), dried over MgSO₄, and concentrated under reduced pressure.

-

The resulting liquid is distilled to give 1-(4-chloro-2,6-dimethylphenyl)ethanone as a yellow oil.

-

Yield: 76%[1]

-

Table 3: Reagents for the Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone [1]

| Reagent | Quantity | Moles | Role |

| This compound | 100 g | 0.61 | Reactant |

| Copper(II) chloride (anhydrous) | 98.9 g | 0.74 | Catalyst |

| tert-Butyl nitrite | 94.8 g | 0.83 | Diazotizing agent |

| Acetonitrile | 1.02 L | - | Solvent |

| Hydrochloric acid (20% aq.) | 1.0 L | - | Work-up |

| Ethyl acetate | 800 mL | - | Extraction solvent |

| Water | 1.0 L | - | Washing agent |

| Magnesium sulfate | - | - | Drying agent |

The amino group can undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. However, the steric hindrance from the two ortho-methyl groups is expected to significantly slow down these reactions compared to aniline or 4-aminoacetophenone.[2] More forcing reaction conditions or specialized catalysts may be required.

Reactions at the Acetyl Group

The carbonyl group of the acetyl moiety is electrophilic and can participate in various nucleophilic addition and condensation reactions.

Like other acetophenones, this compound can undergo condensation reactions with aldehydes and other carbonyl compounds. A notable example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active molecules.

-

Generalized Experimental Protocol for Chalcone Synthesis (adapted from 4-aminoacetophenone reactions)

-

Equimolar amounts of this compound and a suitable aromatic aldehyde are dissolved in ethanol.

-

A catalytic amount of a strong base (e.g., NaOH or KOH) is added.

-

The mixture is stirred at room temperature for several hours until a precipitate forms.

-

The reaction mixture is poured into crushed ice and neutralized with a dilute acid if necessary.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

Reactions involving both Functional Groups: Heterocycle Synthesis

The presence of both an amino and a carbonyl group in a specific ortho/para relationship makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines.

-

Generalized Pathway for Quinolone Synthesis The synthesis of quinolones from ortho-aminoacetophenones is a well-established route. Although the target molecule is a para-aminoacetophenone derivative, intramolecular cyclization reactions can be envisioned following initial reactions that introduce a suitable three-carbon chain. A more direct application would be in multi-step syntheses where the amino or acetyl group is modified prior to a cyclization step.

Logical and Experimental Workflows

The utility of this compound as a synthetic intermediate can be visualized through logical workflows that lead to diverse chemical entities.

Caption: General reactivity pathways of this compound.

Potential Applications in Drug Development and Materials Science

While direct biological activity data for this compound is not widely reported, its derivatives, particularly those incorporating heterocyclic scaffolds, are of significant interest in drug discovery.

-

Antimicrobial and Anticancer Agents: Chalcones and quinolones, which can be synthesized from acetophenone precursors, are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The unique substitution pattern of the title compound could lead to novel derivatives with enhanced potency or altered selectivity.

-

Enzyme Inhibitors: Substituted anilines and acetophenones are scaffolds found in various enzyme inhibitors.

-

Materials Science: The rigid, substituted aromatic structure could be incorporated into polymers or organic materials to fine-tune their electronic and physical properties.

The following diagram illustrates a conceptual workflow for the development of novel therapeutic agents starting from this compound.

Caption: Conceptual workflow for drug discovery.

Conclusion

This compound is a valuable, albeit sterically hindered, building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to a variety of derivatives, including important heterocyclic systems. While the steric hindrance posed by the ortho-methyl groups presents a synthetic challenge, it also offers an opportunity to create unique molecular architectures with potentially novel biological activities. Further research into the reactivity and applications of this compound is warranted and could open new avenues in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and explores its applications in medicinal chemistry, supported by experimental data and visualizations.

Chemical and Physical Properties

This compound, also known as 4'-Amino-2',6'-dimethylacetophenone, is a substituted aromatic ketone. Its structure features an aniline moiety with two ortho-methyl groups and a para-acetyl group, making it a versatile building block in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 83759-88-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| InChI Key | GFVYFAYTYSTBOM-UHFFFAOYSA-N | [2] |

| Appearance | Not explicitly found, but related aminoacetophenones are often crystalline solids. | |

| Solubility | Not explicitly found, but likely soluble in common organic solvents. | |

| Melting Point | Not explicitly found. | |

| Boiling Point | Not explicitly found. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethylaniline. A common and effective strategy involves the protection of the reactive amino group, followed by Friedel-Crafts acylation, and subsequent deprotection to yield the final product. This approach is necessary because the free amino group in aniline derivatives can react with the Lewis acid catalyst used in Friedel-Crafts reactions, deactivating the catalyst and preventing the desired acylation of the aromatic ring.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Acetylation of 3,5-Dimethylaniline to form N-(3,5-Dimethylphenyl)acetamide

-

Materials:

-

3,5-Dimethylaniline

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in a suitable solvent such as glacial acetic acid.

-

Add a slight excess of acetic anhydride to the solution.

-

Add anhydrous sodium acetate as a catalyst.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-dimethylphenyl)acetamide.

-

Step 2: Friedel-Crafts Acylation of N-(3,5-Dimethylphenyl)acetamide

-

Materials:

-

N-(3,5-Dimethylphenyl)acetamide

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Water

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension to form the acylium ion complex.

-

In a separate flask, dissolve N-(3,5-dimethylphenyl)acetamide in dry dichloromethane.

-

Add the solution of the acetamide dropwise to the cooled acylium ion complex suspension.

-

After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-(4-acetyl-2,6-dimethylphenyl)acetamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 3: Acid Hydrolysis (Deprotection) of N-(4-Acetyl-2,6-dimethylphenyl)acetamide

-

Materials:

-

N-(4-Acetyl-2,6-dimethylphenyl)acetamide

-

Concentrated hydrochloric acid

-

Ethanol (optional)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

To a round-bottom flask, add N-(4-acetyl-2,6-dimethylphenyl)acetamide and a mixture of concentrated hydrochloric acid and water (or ethanol).

-

Heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a sodium hydroxide solution until the free amine precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

-

Applications as a Chemical Intermediate in Drug Discovery

This compound is a valuable building block for the synthesis of various biologically active molecules. The presence of a nucleophilic amino group and a reactive acetyl group, along with the specific substitution pattern on the phenyl ring, allows for diverse chemical modifications. This intermediate is particularly useful in the synthesis of kinase inhibitors and other targeted therapies.

While a specific FDA-approved drug directly using this intermediate was not identified in the literature search, the structural motif is prevalent in many kinase inhibitors. The 2,6-dimethylaniline core can provide a critical interaction with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor scaffolds.

Below is a generalized representation of how this intermediate could be utilized in the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized synthesis of a kinase inhibitor scaffold.

Spectral and Characterization Data

| Analysis | Expected/Reported Data |

| ¹H NMR | Expected: Signals for the aromatic protons (singlet), acetyl protons (singlet), amino protons (broad singlet), and two methyl groups on the ring (singlet). The chemical shifts would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Expected: Resonances for the carbonyl carbon, aromatic carbons (quaternary and CH), and the methyl carbons. |

| FTIR | Expected: Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | Expected: A molecular ion peak corresponding to the molecular weight (163.22 g/mol ). |

For a related compound, 1-(4-chloro-2,6-dimethylphenyl)ethanone, the following ¹H NMR data has been reported: ¹H NMR (500 MHz, CDCl₃) δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H)[2]. This provides an indication of the expected chemical shifts for the aromatic and methyl protons in a similarly substituted phenyl ethanone.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its synthesis, while requiring a protection-deprotection strategy for the amino group, is achievable through well-established organic reactions. The structural features of this molecule make it an attractive starting material for the construction of various heterocyclic systems, including those found in kinase inhibitors. Further research into the applications of this intermediate is likely to uncover new and valuable bioactive compounds.

References

Solubility Profile of 1-(4-Amino-2,6-dimethylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(4-Amino-2,6-dimethylphenyl)ethanone, a substituted aromatic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from structurally analogous compounds, namely substituted acetophenones and 2,6-dimethylaniline, to project a qualitative solubility profile. Furthermore, detailed and standardized experimental protocols for determining the solubility of such organic compounds are presented to guide researchers in obtaining precise quantitative data. This document aims to serve as a foundational resource for scientists and developers working with this compound, enabling informed decisions in formulation, synthesis, and biological testing.

Predicted Solubility Profile

The solubility of an organic compound is dictated by its molecular structure, including the presence of functional groups, molecular weight, and the overall polarity. This compound possesses both a basic amino group and a polar ketone group, alongside a largely nonpolar aromatic ring with two methyl substituents. This combination suggests a degree of solubility in both polar and nonpolar solvents.

Based on the known solubility of 2,6-dimethylaniline, which is slightly soluble in water and more soluble in organic solvents, a similar trend is expected for this compound. The presence of the ketone group might slightly increase its polarity compared to 2,6-dimethylaniline.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The amino group can form hydrogen bonds with water, but the bulky hydrophobic backbone limits extensive solubility. |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functional groups. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can effectively solvate the polar ketone and amino groups. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful solvent for a wide range of organic compounds. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Acidic/Basic | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt. |

| 5% Sodium Hydroxide | Insoluble | The compound lacks a sufficiently acidic proton to react with a weak base. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the gravimetric method for determining solubility in various solvents.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Gravimetric Solubility Determination

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Quantification: The weight of the dissolved solid is determined by subtracting the weight of the empty vial from the final weight. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Qualitative Solubility Testing Workflow

A preliminary qualitative assessment of solubility can be efficiently performed to guide the selection of solvents for quantitative analysis. The following diagram illustrates a logical workflow for this process.

A logical workflow for the qualitative determination of solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be experimentally determined for precise applications.

-

pH: As an aromatic amine, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the amino group will be protonated, forming a more water-soluble salt.

-

Polymorphism: The crystalline form of the compound can affect its solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

This technical guide provides a projected solubility profile for this compound based on the chemical principles and data from analogous structures. While this information is valuable for initial experimental design, it is imperative to determine the precise solubility experimentally using the outlined protocols. Understanding the solubility of this compound is a critical step in its development for various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for 1-(4-Amino-2,6-dimethylphenyl)ethanone in Diversity-Oriented Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Amino-2,6-dimethylphenyl)ethanone as a versatile building block in diversity-oriented synthesis (DOS). The strategic incorporation of this aniline derivative, featuring a ketone functionality and sterically hindered amino group, into multicomponent reactions (MCRs) allows for the rapid generation of diverse and complex molecular scaffolds. The protocols detailed below offer starting points for the synthesis of novel compound libraries for screening and lead optimization in drug discovery.

Introduction to this compound in DOS

This compound is a valuable starting material in DOS due to its unique structural features. The presence of a primary amino group allows for its participation in a variety of MCRs, most notably the Ugi and Passerini reactions. The ketone moiety provides a handle for further diversification through subsequent chemical transformations. Furthermore, the steric hindrance imparted by the two methyl groups ortho to the amine can influence the stereochemical outcome of reactions and the conformational properties of the resulting products, offering a pathway to explore novel chemical space.

Key Applications in Multicomponent Reactions

The primary application of this compound in DOS is as the amine component in MCRs to generate libraries of complex molecules with multiple points of diversity.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[1][2] When this compound is employed as the amine component, it can react with a diverse set of aldehydes, carboxylic acids, and isocyanides to generate a library of α-acylamino amides. The products incorporate four distinct building blocks, leading to a high degree of molecular diversity. The steric hindrance of the 2,6-dimethylaniline moiety can influence the reaction kinetics and may require optimized conditions.

Synthesis of N-Aryl-1,4-Dihydropyridines

A modified Hantzsch-type multicomponent reaction can be employed to synthesize N-aryl-1,4-dihydropyridines. In this reaction, this compound can serve as the nitrogen source, reacting with an aldehyde and a β-ketoester. These dihydropyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in diversity-oriented synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of a diverse library of α-acylamino amides using this compound.

Workflow Diagram:

Caption: Workflow for the Ugi Four-Component Reaction.

Materials:

-

This compound

-

Aldehyde (diverse set)

-

Carboxylic acid (diverse set)

-

Isocyanide (diverse set)

-

Methanol (MeOH) or other suitable solvent (e.g., 2,2,2-trifluoroethanol)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in methanol (2 mL) is added this compound (1.0 mmol).

-

The mixture is stirred at room temperature for 10-20 minutes.

-

The isocyanide (1.0 mmol) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 24-48 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the desired α-acylamino amide.

Quantitative Data:

| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Expected Yield Range (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 40-80 |

| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 35-75 |

| 4-Nitrobenzaldehyde | Propionic Acid | Benzyl isocyanide | 45-85 |

Note: The steric hindrance of the 2,6-dimethylaniline derivative may necessitate longer reaction times or the use of a Lewis acid catalyst (e.g., Sc(OTf)₃) to improve yields.

Protocol 2: Synthesis of N-Aryl-1,4-Dihydropyridines via a Modified Hantzsch Reaction

This protocol outlines a method for the synthesis of N-aryl-1,4-dihydropyridines, which are valuable scaffolds in medicinal chemistry.

Logical Relationship Diagram:

Caption: Key components for the synthesis of N-Aryl-1,4-Dihydropyridines.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)

-

Ethanol (EtOH)

-

Catalyst (e.g., L-proline or acetic acid)

-

Standard laboratory glassware for reflux

Procedure:

-

A mixture of this compound (1.0 mmol), an aldehyde (1.0 mmol), a β-ketoester (2.0 mmol), and a catalytic amount of L-proline (10 mol%) in ethanol (5 mL) is prepared.

-

The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with cold diethyl ether, and the resulting solid is collected by filtration.

-

The solid product is washed with cold diethyl ether and dried to afford the N-aryl-1,4-dihydropyridine.

Quantitative Data:

Yields for the synthesis of N-aryl-1,4-dihydropyridines are generally good, although they can be influenced by the nature of the substituents on the aldehyde and β-ketoester.

| Aldehyde | β-Ketoester | Expected Yield Range (%) |

| Benzaldehyde | Ethyl acetoacetate | 60-90 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | 55-85 |

| 2-Naphthaldehyde | Ethyl benzoylacetate | 50-80 |

Conclusion

This compound serves as a highly effective and versatile building block in diversity-oriented synthesis. Its application in multicomponent reactions, such as the Ugi and modified Hantzsch reactions, provides a straightforward and efficient route to generate libraries of complex and sterically diverse molecules. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel chemical entities for various applications in drug discovery and chemical biology. Further exploration of other MCRs and post-MCR modifications of the ketone functionality will undoubtedly expand the utility of this valuable synthetic precursor.

References

The Versatile Scaffold: Applications of 1-(4-Amino-2,6-dimethylphenyl)ethanone in Medicinal Chemistry

Introduction

1-(4-Amino-2,6-dimethylphenyl)ethanone is a substituted acetophenone that holds potential as a versatile starting material and building block in the field of medicinal chemistry. Its chemical structure, featuring a reactive amino group and a modifiable acetyl group on a sterically hindered phenyl ring, presents multiple opportunities for synthetic elaboration. These modifications can lead to the generation of diverse compound libraries for screening against various biological targets. While extensive, specific applications of this particular molecule are not widely documented in publicly available literature, its structural motifs are present in a range of biologically active compounds. This document explores the potential applications of this compound by examining the known activities of structurally similar compounds and illustrating its utility as a chemical intermediate.

I. Potential Therapeutic Applications

Based on the pharmacological activities of analogous anilines and acetophenones, derivatives of this compound could be investigated for a variety of therapeutic applications.

Kinase Inhibitors

The 2,6-dimethylaniline moiety is a key pharmacophore in a number of kinase inhibitors. The steric hindrance provided by the two methyl groups can impart selectivity and favorable binding interactions within the ATP-binding pocket of various kinases. By modifying the amino and acetyl groups of this compound, it is conceivable to synthesize potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

Anti-inflammatory Agents

Substituted anilines and their derivatives have been explored for their anti-inflammatory properties. The amino group of this compound can be acylated or transformed into various heterocyclic systems known to possess anti-inflammatory activity.

Anticancer Agents

The aniline scaffold is a common feature in many anticancer drugs. The structural framework of this compound provides a foundation for the development of novel cytotoxic agents or targeted therapies.

II. Synthetic Utility and Experimental Protocols

The primary value of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The amino and acetyl functionalities are amenable to a wide range of chemical transformations.

Diazotization and Sandmeyer-type Reactions

The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group) through Sandmeyer or related reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring.

Experimental Protocol: Synthesis of 1-(4-Chloro-2,6-dimethylphenyl)ethanone

This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Solvent (e.g., water, acetonitrile)

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve this compound in a cooled aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude 1-(4-chloro-2,6-dimethylphenyl)ethanone.

-

Purify the product by a suitable method, such as column chromatography or distillation.

Acylation and Amide Bond Formation

The amino group can be readily acylated with various acyl chlorides or carboxylic acids to form amides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.

Experimental Protocol: General Procedure for N-Acylation

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Base (e.g., triethylamine, pyridine)

-

Aprotic solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound and a base in an aprotic solvent.

-

Slowly add the acyl chloride or a pre-activated carboxylic acid to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Modification of the Acetyl Group

The acetyl group can undergo various transformations, such as alpha-halogenation, condensation with aldehydes (Claisen-Schmidt condensation), or conversion to other functional groups, providing further avenues for structural diversification.

III. Illustrative Application: Synthesis of IRAK4 Inhibitors

While not starting from the exact target molecule, a patent for the synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors utilizes a structurally similar starting material, highlighting a potential application pathway. IRAK4 is a key signaling molecule in the innate immune response and is a target for the treatment of inflammatory diseases and certain cancers.

The general synthetic strategy involves the condensation of a substituted aminophenyl ketone with a pyrimidine derivative to construct the core heterocyclic scaffold of the inhibitor.

Conceptual Workflow for IRAK4 Inhibitor Synthesis

Caption: Conceptual workflow for the synthesis of IRAK4 inhibitors.

IV. Data Presentation

| Compound ID | R Group Modification | Kinase Target | IC₅₀ (nM) | Cell-based Activity (µM) |

| AMD-001 | -H (Parent) | Kinase A | >10,000 | >50 |

| AMD-002 | -C(O)CH₃ (N-acetyl) | Kinase A | 5,200 | 25 |

| AMD-003 | -C(O)Ph | Kinase A | 850 | 5.1 |

| AMD-004 | -SO₂Ph | Kinase A | 1,200 | 8.3 |

| AMD-005 | -C(O)Ph | Kinase B | 15,000 | >50 |

Logical Relationship of Synthetic Modifications

Caption: Synthetic diversification pathways from the starting material.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its structural features allow for extensive chemical modification, enabling the generation of diverse libraries for drug discovery programs. While direct evidence of its widespread application in medicinal chemistry is currently limited, the known bioactivities of structurally related molecules suggest its potential in the development of new kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The synthetic protocols and conceptual workflows provided herein offer a roadmap for researchers and drug development professionals to unlock the potential of this versatile chemical scaffold.

Synthesis of Heterocyclic Compounds Using 1-(4-Amino-2,6-dimethylphenyl)ethanone: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Amino-2,6-dimethylphenyl)ethanone as a key starting material. The methodologies outlined herein are established synthetic routes, including the Friedländer annulation for quinoline synthesis, Knorr pyrazole synthesis, and condensation reactions for the formation of benzodiazepines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a β-dicarbonyl compound, under acidic or basic conditions.

Application Note:

The reaction of this compound with ethyl acetoacetate under acidic catalysis yields the corresponding polysubstituted quinoline. This method is highly efficient for creating the quinoline core structure, which is a key component in numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The methyl groups on the aniline ring of the starting material provide steric hindrance that can influence the regioselectivity of the reaction and the properties of the final compound.

Experimental Protocol: Synthesis of 2,5,7,9-tetramethyl-4-oxo-1,4-dihydroquinoline

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.) is prepared.

-

Polyphosphoric acid (PPA) (10 times the weight of the amine) is added to the flask.

-

The reaction mixture is heated to 120-130°C with stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure 2,5,7,9-tetramethyl-4-oxo-1,4-dihydroquinoline.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Ethyl acetoacetate | PPA | None | 2-3 | 120-130 | 85-95 |

Reaction Workflow:

Caption: Friedländer Quinoline Synthesis Workflow.

Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the formation of pyrazole rings. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction of this compound first requires its conversion to a hydrazine derivative or reaction with a reagent that provides the second nitrogen atom. A more direct approach involves the reaction with a β-keto ester to form a hydrazone intermediate which then cyclizes.

Application Note:

The synthesis of pyrazoles from this compound provides access to a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the resulting pyrazole can be readily modified by the choice of the 1,3-dicarbonyl component.

Experimental Protocol: Synthesis of 3-(4-Amino-2,6-dimethylphenyl)-5-methyl-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-